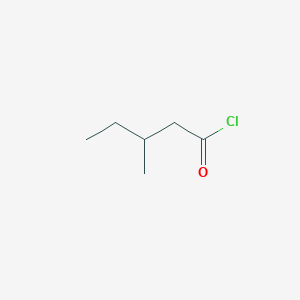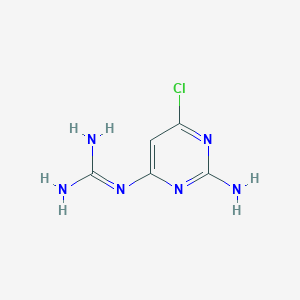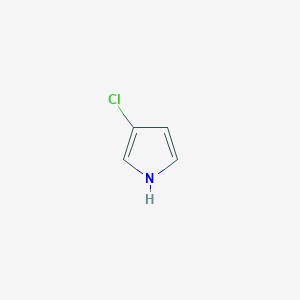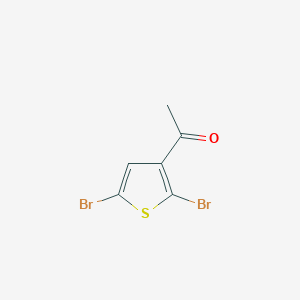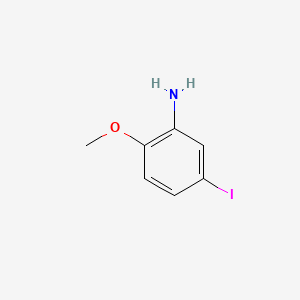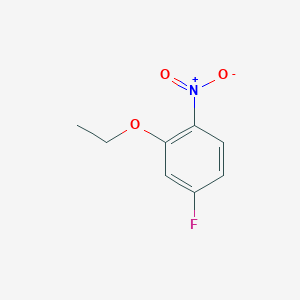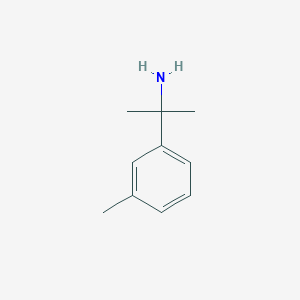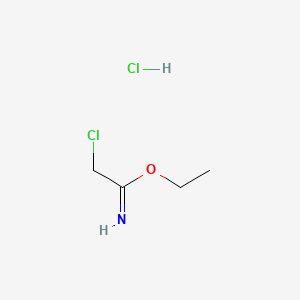
Ethyl 2-chloroacetimidate hydrochloride
Vue d'ensemble
Description
Ethyl 2-chloroacetimidate hydrochloride is a chemical compound with the CAS Number: 36743-66-5 . It has a molecular weight of 158.03 and its IUPAC name is ethyl 2-chloroethanimidoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloroacetimidate hydrochloride is1S/C4H8ClNO.ClH/c1-2-7-4 (6)3-5;/h3H,2,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-chloroacetimidate hydrochloride is a white solid . It should be stored in an inert atmosphere and in a freezer, under -20°C .Applications De Recherche Scientifique
Protein Reagent Properties
Ethyl 2-chloroacetimidate hydrochloride has been identified as a bifunctional protein reagent, showing promising results in inactivating bovine pancreatic ribonuclease and cross-linking lysyl and histidyl residues (Olomucki & Diopoh, 1972).
Esterification Agent
This chemical has been effectively used for the formation of 2-trimethylsilylethyl esters, highlighting its role as an esterification agent without the need for an exogenous promoter or catalyst (Lin et al., 2021).
Synthesis of Pyrazines
Ethyl 2-chloroacetimidate hydrochloride is instrumental in the synthesis of pyrazines, particularly in the conversion of ethyl ethoxycarbonylacetimidate hydrochloride into ethyl 3-aminopyrazine-2-carboxylates (Keir et al., 1978).
Antiviral Activity
Research has explored its derivatives for antiviral activities, notably in the synthesis of 2-acylaminoacetamidine and 3-acylaminopropionamidine hydrochlorides from corresponding nitriles (Ueda et al., 1968).
Cyclization Reactions
Ethyl 2- or 3-acylaminoimidate hydrochlorides, derived from Ethyl 2-chloroacetimidate hydrochloride, have been used in the synthesis of 1.3.4-Oxadiazoles through cyclization reactions (Kraft et al., 1971).
Synthesis of β-Methyleneaspartic Acid
This compound has been employed in the synthesis of β-methyleneaspartic acid, an inhibitor of glutamate-aspartate transaminase (Galeazzi et al., 2006).
Membrane Transport Studies
Ethyl 2-chloroacetimidate hydrochloride has been used in studies involving membrane transport, as seen in the research on [Pt(H-(ethyl)2-dithiooxamidate)2] for HCl transport across hydrophobic layers (Giannetto et al., 2013).
Nonpeptide Agonist Synthesis
It has been involved in the discovery of nonpeptide agonists, such as in the identification of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a urotensin-II receptor agonist (Croston et al., 2002).
Synthesis of Ethyl Acetohydroximate Derivatives
Ethyl 2-chloroacetimidate hydrochloride has been utilized in the efficient synthesis of ethyl acetohydroximate and its derivatives, playing a significant role in organic chemistry transformations (Hyodo et al., 2022).
Heterocyclic Compound Research
It has been instrumental in the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, contributing to anti-inflammatory, analgesic, antipyretic, and ulcerogenic research (Abignente et al., 1984).
Delay in Aging Patterns
Studies have used derivatives of ethyl 2-chloroacetimidate hydrochloride in geroprotection research, specifically in increasing the lifespan of mice (Emanuel & Obukhova, 1978).
Continuous-Flow Synthesis
The compound has been part of a safe and efficient continuous-flow synthesis process for preparing key intermediates in drug synthesis, such as darolutamide (Szilágyi et al., 2022).
Pechmann Condensation
It has played a role in Pechmann condensation processes, providing an efficient route for the synthesis of coumarins (Potdar et al., 2001).
Beckmann Fission Reaction
Ethyl 2-chloroacetimidate hydrochloride has been involved in novel Beckmann fission reactions, contributing to the synthesis of benzimidazole derivatives (Sato et al., 1984).
Learning and Memory Effects
Its derivatives have been studied for their effects on learning and memory facilitation in mice, showing potential in cognitive research (Jing-ai, 2006).
Membrane Amidination Studies
Ethyl 2-chloroacetimidate hydrochloride has been used in the amidination of the outer and inner surfaces of human erythrocyte membranes, providing insights into membrane biology (Whiteley & Berg, 1974).
Propriétés
IUPAC Name |
ethyl 2-chloroethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWMHFKCAUBYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloroacetimidate hydrochloride | |
CAS RN |
36743-66-5 | |
| Record name | 36743-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-chloroacetimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



